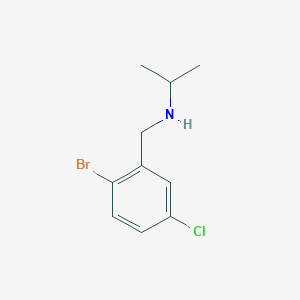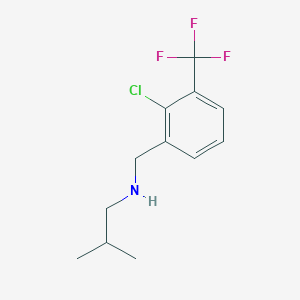![molecular formula C13H17F4N B7902112 {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(pentyl)amine](/img/structure/B7902112.png)
{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(pentyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(pentyl)amine is a compound that features both fluorine and amine functional groups. The presence of the trifluoromethyl group (-CF3) and the fluoro group (-F) on the phenyl ring significantly influences its chemical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of a suitable precursor, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(pentyl)amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while nucleophilic substitution can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(pentyl)amine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and receptor binding.
Industry: The compound is used in the development of advanced materials with improved chemical resistance and stability.
Mécanisme D'action
The mechanism of action of {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(pentyl)amine involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group at the para position of the phenolic ring.
Fulvestrant: An estrogen receptor antagonist used in the treatment of hormone-receptor positive metastatic breast cancer.
Uniqueness
{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(pentyl)amine is unique due to the combination of its trifluoromethyl and fluoro groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Propriétés
IUPAC Name |
N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F4N/c1-2-3-4-5-18-9-10-6-11(13(15,16)17)8-12(14)7-10/h6-8,18H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHLZCCAXAHFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=CC(=CC(=C1)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
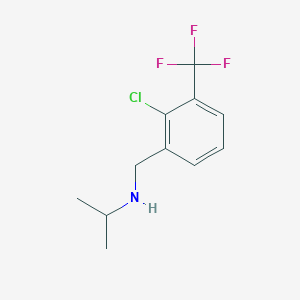
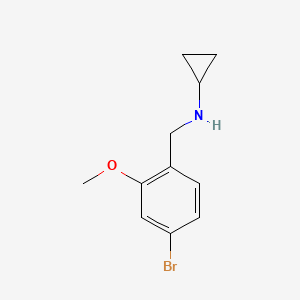
amine](/img/structure/B7902054.png)
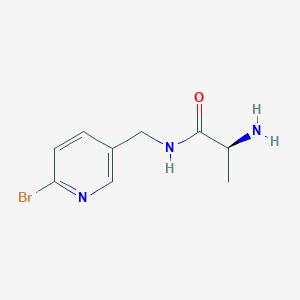
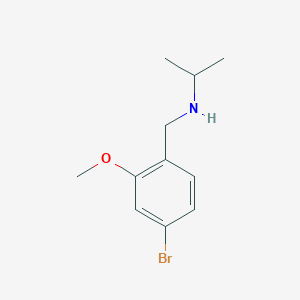
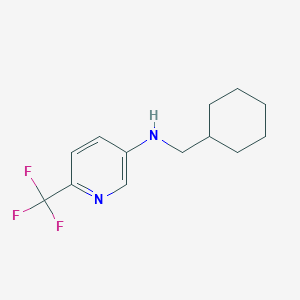
![N-[(3-bromo-4-chlorophenyl)methyl]cyclopropanamine](/img/structure/B7902081.png)
![N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine](/img/structure/B7902088.png)
![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopentanamine](/img/structure/B7902090.png)
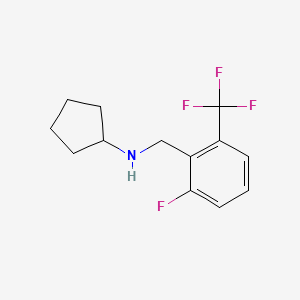
amine](/img/structure/B7902096.png)
